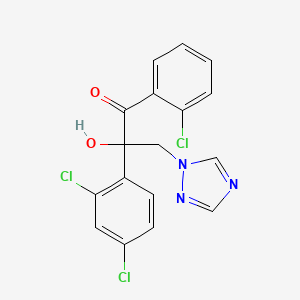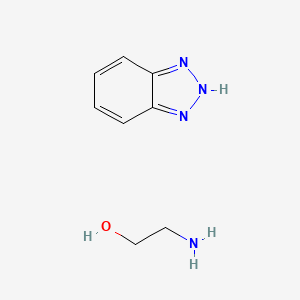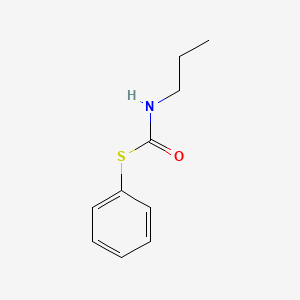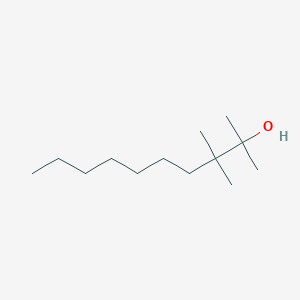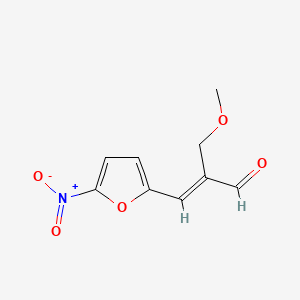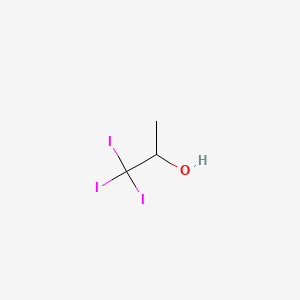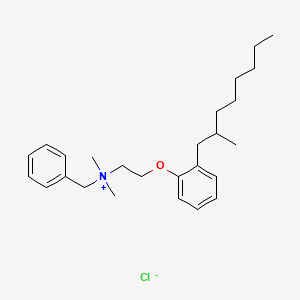
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H40ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride typically involves the reaction of benzyldimethylamine with 2-(2-methyloctylphenoxy)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Applications De Recherche Scientifique
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride
- Benzyldimethyl(2-(1-oxoallyl)oxyethyl)ammonium chloride
- Benzyldimethyl(2-(1-oxoallyl)oxypropyl)ammonium chloride
Uniqueness
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong membrane disruption and antimicrobial activity .
Propriétés
Numéro CAS |
71975-57-0 |
|---|---|
Formule moléculaire |
C26H40ClNO |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WYWLCCDSEPNOPK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


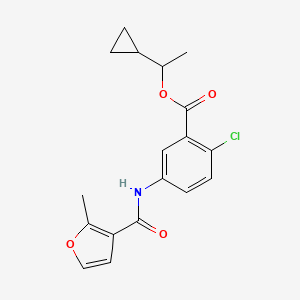
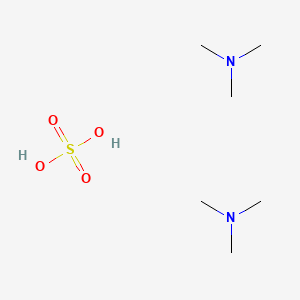
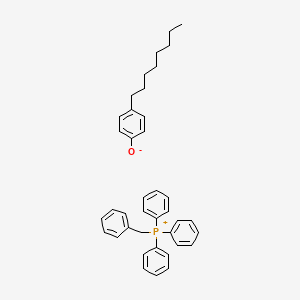
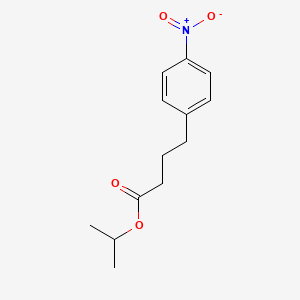

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
